[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate
Overview
Description
“[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate” is a chemical compound with the empirical formula C11H17Cl2N3O and a molecular weight of 278.18 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate” includes an imidazole ring attached to a phenylethylamine group . The SMILES string representation of the molecule is NC(C1=CC=CC=C1)CN2C=NC=C2.[H]O[H].[H]Cl.[H]Cl
.
Chemical Reactions Analysis
While specific chemical reactions involving “[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate” were not found in the available literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .
Physical And Chemical Properties Analysis
“[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate” is a solid substance . It is highly soluble in water and other polar solvents .
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, including MFCD13193808, have been studied for their antibacterial properties. The presence of the imidazole ring is known to contribute to the antibacterial activity against a range of bacterial strains. This compound could be used as a precursor in synthesizing new antibacterial agents that can be effective against drug-resistant bacteria .
Antifungal Efficacy
The imidazole moiety is a common feature in antifungal agents. MFCD13193808 may serve as a scaffold for developing novel antifungal drugs that can be used to treat fungal infections, which are becoming increasingly resistant to current treatments .
Antitumor Activity
Research has indicated that imidazole-containing compounds can exhibit antitumor properties. MFCD13193808 could be utilized in the synthesis of compounds that target specific pathways involved in cancer cell proliferation and survival .
Anti-inflammatory Potential
The imidazole ring is found in many compounds with anti-inflammatory effects. MFCD13193808 could be explored for its potential use in creating new anti-inflammatory medications, possibly offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antiviral Research
Compounds with an imidazole structure have shown promise in antiviral research. MFCD13193808 might be used to develop antiviral drugs that can inhibit viral replication or entry into host cells .
Antidiabetic Properties
Imidazole derivatives are being investigated for their potential role in managing diabetes. MFCD13193808 could be a key intermediate in the creation of drugs that modulate insulin signaling or glucose metabolism .
Neurotransmitter Mimicry
Imidazole compounds can mimic the structure of certain neurotransmitters. MFCD13193808 may be researched for its ability to interact with neurotransmitter receptors, which could lead to new treatments for neurological disorders .
Solubility Enhancement
The imidazole ring can improve the solubility of poorly soluble drug entities. MFCD13193808 could be used to enhance the solubility of other compounds, thereby increasing their bioavailability and therapeutic efficacy .
properties
IUPAC Name |
2-imidazol-1-yl-1-phenylethanamine;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH.H2O/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;;/h1-7,9,11H,8,12H2;2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDBVUYRXHROPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)N.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.